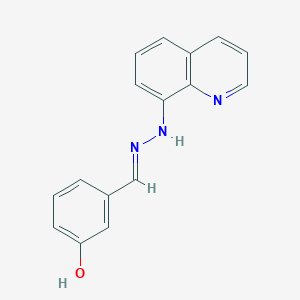

3-Hydroxybenzaldehyde quinolin-8-ylhydrazone

カタログ番号 B2415850

CAS番号:

1429220-53-0

分子量: 263.3

InChIキー: QZWAXTKQEOEKLZ-WOJGMQOQSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

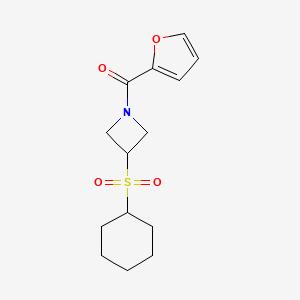

3-Hydroxybenzaldehyde quinolin-8-ylhydrazone is a research chemical with the molecular formula C16H13N3O and a molecular weight of 263.3 .

Synthesis Analysis

The synthesis of hydrazones, such as 3-Hydroxybenzaldehyde quinolin-8-ylhydrazone, can be achieved by combining suitable aldehydes (like 2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . Various approaches for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis

The molecular structure of 3-Hydroxybenzaldehyde quinolin-8-ylhydrazone is represented by the formula C16H13N3O .Chemical Reactions Analysis

The synthesis of hydrazones involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . Crystalline amine-functionalised hydrazones undergo post-synthetic modifications in reactions with 3- or 4-pyridinecarbaldehyde vapours to form hydrazone-Schiff bases .科学的研究の応用

Synthesis and Structural Analysis

- The synthesis and crystal structure of related Schiff base compounds have been extensively studied. For example, Li Jia-ming (2009) synthesized a compound similar to 3-Hydroxybenzaldehyde quinolin-8-ylhydrazone, which was characterized using techniques like NMR, IR, elemental analysis, and X-ray single crystal diffraction analysis (Li Jia-ming, 2009).

Antimicrobial and Antibacterial Applications

- Some derivatives of 3-Hydroxybenzaldehyde quinolin-8-ylhydrazone exhibit antimicrobial and antibacterial properties. For instance, S. Faizi et al. (1997) reported that certain derivatives showed activity against a variety of Gram-positive and Gram-negative bacteria (S. Faizi et al., 1997).

- Adaboina Srilekha et al. (2022) synthesized derivatives and tested them for antibacterial and anti-inflammatory activities, indicating potential pharmaceutical applications (Adaboina Srilekha et al., 2022).

Chemical Stability and Cytotoxic Properties

- Quinoline-3-carbaldehyde hydrazones, which are structurally related to 3-Hydroxybenzaldehyde quinolin-8-ylhydrazone, have been synthesized and analyzed for their chemical stability and cytotoxic properties. Martyna Korcz et al. (2018) found that some of these compounds exhibited pronounced cancer cell growth inhibitory effects, suggesting potential in cancer research (Martyna Korcz et al., 2018).

Application in Dye Chemistry

- Derivatives of 3-Hydroxybenzaldehyde quinolin-8-ylhydrazone have been used in the synthesis of dyes. For example, E. M. Rufchahi and A. Gilani (2012) explored the synthesis of novel azo dyes derived from related compounds for potential applications in dye chemistry (E. M. Rufchahi and A. Gilani, 2012).

Fluorescent Sensor Development

- Jing-can Qin and Zheng-yin Yang (2015) designed and synthesized a novel fluorescent sensor based on a quinoline derivative for detecting aluminum ions in solution, demonstrating the utility of these compounds in sensor development (Jing-can Qin and Zheng-yin Yang, 2015).

Synthesis of Quinolines

- The synthesis of quinolines, a key aspect of 3-Hydroxybenzaldehyde quinolin-8-ylhydrazone, has been explored through various methods. A. S. Plaskon et al. (2008) described a procedure for synthesizing 3-(2-hydroxybenzoyl)quinolines, highlighting the versatility of these compounds (A. S. Plaskon et al., 2008).

特性

IUPAC Name |

3-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c20-14-7-1-4-12(10-14)11-18-19-15-8-2-5-13-6-3-9-17-16(13)15/h1-11,19-20H/b18-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWAXTKQEOEKLZ-WOJGMQOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NN=CC3=CC(=CC=C3)O)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)N/N=C/C3=CC(=CC=C3)O)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxybenzaldehyde quinolin-8-ylhydrazone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide](/img/structure/B2415773.png)

![3-[(5-Methyl-1,2-oxazol-3-yl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one](/img/structure/B2415774.png)

![1-[4-Methoxy-3-(trifluoromethyl)phenyl]triazole](/img/structure/B2415775.png)

![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2415776.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2415780.png)

![N-(3-methylbutyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2415781.png)

![Tert-butyl 4-[9H-fluoren-9-ylmethoxycarbonyl-[(1R,3S)-3-methoxycarbonylcyclopentyl]amino]piperidine-1-carboxylate](/img/structure/B2415783.png)

![2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2415786.png)